molecular formula C9H10N2O4 B594962 (S)-N-(4-Nitro-phenyl)-L-alanine CAS No. 125376-35-4

(S)-N-(4-Nitro-phenyl)-L-alanine

Cat. No.: B594962
CAS No.: 125376-35-4
M. Wt: 210.189
InChI Key: IABGQMFXJVXIMY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(4-Nitro-phenyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the alpha carbon of L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Nitro-phenyl)-L-alanine typically involves the nitration of phenylalanine derivatives. One common method is the nitration of N-phenyl-L-alanine using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Nitro-phenyl)-L-alanine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (S)-N-(4-Amino-phenyl)-L-alanine.

    Substitution: Formation of various substituted phenylalanine derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

(S)-N-(4-Nitro-phenyl)-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(4-Nitro-phenyl)-L-alanine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the nitro group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-Amino-phenyl)-L-alanine: Similar structure but with an amino group instead of a nitro group.

    (S)-N-(4-Methyl-phenyl)-L-alanine: Similar structure but with a methyl group instead of a nitro group.

    (S)-N-(4-Chloro-phenyl)-L-alanine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(S)-N-(4-Nitro-phenyl)-L-alanine is unique due to the presence of the nitro group, which imparts distinct chemical properties such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2S)-2-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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